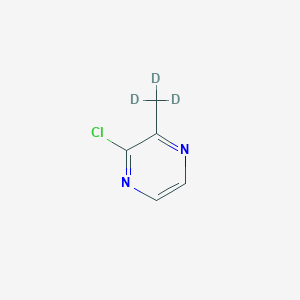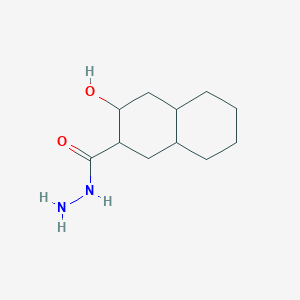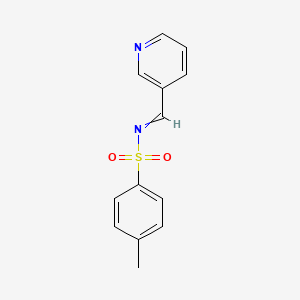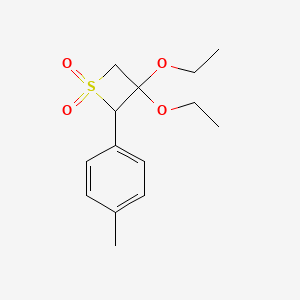
2-Chloro-3-(methyl-d3)-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methyl-d3)-pyrazine is a deuterated derivative of 2-chloro-3-methylpyrazine. This compound is characterized by the presence of a chlorine atom at the second position and a deuterated methyl group at the third position of the pyrazine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(methyl-d3)-pyrazine typically involves the deuteration of 2-chloro-3-methylpyrazine. One common method is the exchange reaction where the hydrogen atoms in the methyl group are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient deuteration.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate the substitution of the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions to oxidize the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-Chloro-3-(methyl-d3)-pyrazine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the metabolic pathways of pyrazine-based drugs.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-3-(methyl-d3)-pyrazine involves its interaction with specific molecular targets. The deuterium atoms in the methyl group can influence the compound’s reactivity and metabolic stability. This makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
2-Chloro-3-methylpyrazine: The non-deuterated version of the compound.
2-Chloro-5-methylpyrazine: A positional isomer with the methyl group at the fifth position.
3-Chloro-2-methylpyrazine: Another positional isomer with the chlorine and methyl groups swapped.
Uniqueness: 2-Chloro-3-(methyl-d3)-pyrazine is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms can alter the compound’s reactivity, stability, and interaction with biological systems, providing valuable insights into reaction mechanisms and metabolic processes.
Propriétés
Numéro CAS |
1185311-61-8 |
|---|---|
Formule moléculaire |
C5H5ClN2 |
Poids moléculaire |
131.58 g/mol |
Nom IUPAC |
2-chloro-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3/i1D3 |
Clé InChI |
WZHWPZQQPWKEAV-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=CN=C1Cl |
SMILES canonique |
CC1=NC=CN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)


![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)


![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)

![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
